molecular formula C11H12N2 B137515 N-methyl-1-quinolin-4-ylmethanamine CAS No. 157610-83-8

N-methyl-1-quinolin-4-ylmethanamine

Cat. No. B137515
CAS RN: 157610-83-8
M. Wt: 172.23 g/mol
InChI Key: WGGQONRIUNAXSX-UHFFFAOYSA-N
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Description

N-methyl-1-quinolin-4-ylmethanamine is a compound related to the quinoline family, which is known for its potential applications in medicinal chemistry and material science. The quinoline moiety is a heterocyclic aromatic organic compound with a structure that includes a benzene ring fused to a pyridine ring. Compounds containing the quinoline structure often exhibit interesting chemical and biological properties.

Synthesis Analysis

The synthesis of quinoline derivatives has been a subject of interest in various studies. For instance, a compound closely related to this compound, N-methyl-N-((2-(p-tolyl)quinolin-4-yl)methyl)aniline, was synthesized via palladium-catalyzed intramolecular hydroarylation . This method represents a strategy that could potentially be applied to the synthesis of this compound, suggesting that palladium-catalyzed reactions may be a viable pathway for its production.

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be complex and is often characterized using techniques such as X-ray crystallography. For example, the crystal structure of a quinoline-derived Schiff base was determined, revealing a distorted tetrahedral coordination geometry around the central metal atom . Although not directly related to this compound, this study provides insight into the potential geometries and structural features that might be expected for similar quinoline compounds.

Chemical Reactions Analysis

Quinoline derivatives can participate in various chemical reactions, forming complexes with metal ions or undergoing cycloaddition reactions. For instance, N-(2-(bis(quinolin-2-ylmethyl)amino)ethyl)quinoline-2-carboxamides were synthesized and shown to form coordinate bonds with metal ions such as Mn(II) and Fe(II) . Additionally, a novel compound, methyl 3-(quinolin-2-yl)indolizine-1-carboxylate, was synthesized by a cycloaddition reaction of a quinolin-2-ylmethyl derivative with methyl propiolate . These studies demonstrate the reactivity of quinoline derivatives in forming new compounds and complexes.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives can vary widely depending on their specific substituents and structural modifications. For example, the crystal data for a quinoline-derived compound showed a triclinic system with specific space group parameters, indicating the detailed crystalline structure of such compounds . Moreover, the synthesis of quinolin-4-ylmethoxychromen-2- and -4-ones under solvent-free conditions highlighted the potential for high yields and functional group tolerance in reactions involving quinoline derivatives . These properties are essential for understanding the behavior and potential applications of this compound in various fields.

Scientific Research Applications

Catalytic Applications and Chemical Synthesis N-methyl-1-quinolin-4-ylmethanamine derivatives have been explored for their utility in catalytic applications and chemical synthesis. The compound's derivatives, such as quinolin-8-ylmethanamine, have been efficiently synthesized through rhodium(III)-catalyzed intermolecular amidation with azides via C(sp³)-H functionalization, revealing its significance in the construction of complex organic molecules without the need for external oxidants (Wang et al., 2014). Similar catalytic approaches have been applied using copper and ruthenium catalysts, demonstrating the compound's adaptability in facilitating C-H amidation reactions (Zhang et al., 2016); (Liu et al., 2015).

Pharmacological and Biological Studies Several studies have investigated the pharmacological potential of this compound derivatives. Research has explored the cytotoxic evaluation of quinolin-8-ylmethanamine derivatives against cancer cell lines, highlighting the compound's potential in developing anticancer agents (Jeong et al., 2017). Additionally, the compound has been utilized in the synthesis of fluorescent chemosensors for metal ions, demonstrating its versatility in creating tools for biological and chemical analysis (Li et al., 2014).

Novel Synthetic Methods Research has also focused on developing novel synthetic methods using this compound derivatives as key intermediates. These studies have led to the synthesis of complex organic structures, showcasing the compound's utility in organic synthesis and drug discovery (Walz & Sundberg, 2000).

properties

IUPAC Name

N-methyl-1-quinolin-4-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c1-12-8-9-6-7-13-11-5-3-2-4-10(9)11/h2-7,12H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGGQONRIUNAXSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=NC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40429039
Record name N-methyl-1-quinolin-4-ylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40429039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

157610-83-8
Record name N-methyl-1-quinolin-4-ylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40429039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl[(quinolin-4-yl)methyl]amine
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